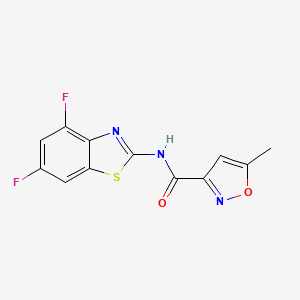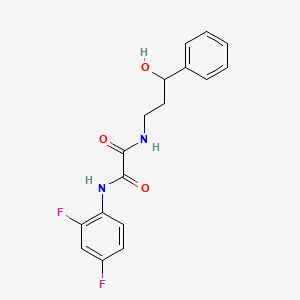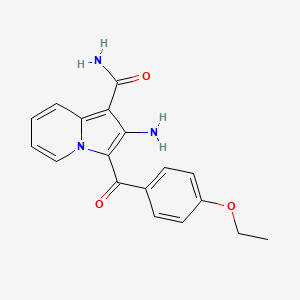![molecular formula C21H19NO3S B6501943 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide CAS No. 1351641-74-1](/img/structure/B6501943.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . Attached to this backbone is a thiophene ring, a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a hydroxypropyl group (a three-carbon chain with a hydroxyl group attached) and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the hydroxyl group might be involved in reactions such as esterification or substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of polar functional groups like hydroxyl and carboxamide could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes them useful in the treatment of conditions that cause inflammation.
Anti-Psychotic Properties
Thiophene derivatives also exhibit anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that deal with materials prone to corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.
Antioxidant Properties
Some thiophene derivatives have shown significant antioxidant properties . This suggests potential applications in the prevention of diseases that are caused by oxidative stress.
Mécanisme D'action
Target of Action
Similar compounds with a thiophene nucleus have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . These effects suggest that the compound may interact with its targets in a way that modulates their function, leading to these observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with thiophene derivatives suggests that this compound likely has significant molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUBKWPUMISCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)
![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)